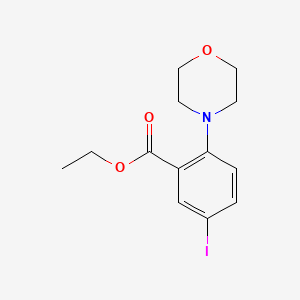

Ethyl 5-iodo-2-morpholinobenzoate

Description

Properties

CAS No. |

1131587-28-4 |

|---|---|

Molecular Formula |

C13H16INO3 |

Molecular Weight |

361.17 g/mol |

IUPAC Name |

ethyl 5-iodo-2-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C13H16INO3/c1-2-18-13(16)11-9-10(14)3-4-12(11)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

GZLFDASIUVGRSF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N2CCOCC2 |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N2CCOCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-iodo-2-morpholinobenzoate

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-iodo-2-morpholinobenzoate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a substituted aromatic compound incorporating an ethyl ester, an iodine atom, and a morpholine moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the morpholine group can enhance solubility and modulate the pharmacokinetic properties of a final drug candidate.

This guide outlines a probable synthetic route based on established chemical transformations and provides predicted characterization data based on the analysis of analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a suitable di-halogenated ethyl benzoate with morpholine in the presence of a palladium catalyst and a base. A likely starting material is ethyl 2-bromo-5-iodobenzoate.

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol

The following is a detailed, hypothetical experimental protocol based on general procedures for Buchwald-Hartwig amination reactions.

Materials:

-

Ethyl 2-bromo-5-iodobenzoate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-bromo-5-iodobenzoate (1.0 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add anhydrous toluene or dioxane via syringe, followed by the addition of morpholine (1.2 equiv).

-

Reaction: The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite to remove the catalyst and inorganic salts.

-

The filtrate is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of this compound

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₆INO₃ |

| Molecular Weight | 361.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | Ar-H (ortho to I) |

| ~7.60 | dd | 1H | Ar-H (meta to I and morpholine) |

| ~6.80 | d | 1H | Ar-H (ortho to morpholine) |

| 4.35 | q | 2H | -O-CH₂ -CH₃ |

| 3.85 | t | 4H | Morpholine -O-CH₂ - |

| 3.05 | t | 4H | Morpholine -N-CH₂ - |

| 1.38 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C =O (Ester) |

| ~155.0 | Ar-C -N (ipso-carbon to morpholine) |

| ~140.0 | Ar-C H (ortho to I) |

| ~138.0 | Ar-C H (meta to I and morpholine) |

| ~120.0 | Ar-C -COOEt (ipso-carbon to ester) |

| ~118.0 | Ar-C H (ortho to morpholine) |

| ~90.0 | Ar-C -I (ipso-carbon to iodine) |

| ~67.0 | Morpholine -O-C H₂- |

| ~61.0 | -O-C H₂-CH₃ |

| ~51.0 | Morpholine -N-C H₂- |

| ~14.0 | -O-CH₂-C H₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester, aryl-O) |

| ~1120 | Strong | C-O-C stretch (morpholine ether) |

| ~820 | Medium | C-H bend (aromatic, out-of-plane) |

| ~530 | Medium | C-I stretch |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: ESI+

| m/z (mass-to-charge ratio) | Interpretation |

| 362.02 | [M+H]⁺ (Calculated for C₁₃H₁₇INO₃⁺: 362.0253) |

| 316.05 | [M - OCH₂CH₃]⁺ |

| 276.96 | [M - Morpholine]⁺ |

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and characterized product.

Caption: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Buchwald-Hartwig amination offers a reliable and efficient route to this valuable chemical intermediate. While the provided characterization data are predictive, they offer a strong baseline for researchers to confirm the identity and purity of the synthesized compound. This guide serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-iodo-2-morpholinobenzoate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical properties of Ethyl 5-iodo-2-morpholinobenzoate, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document primarily presents predicted values and general methodologies.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆INO₃ | |

| Molecular Weight | 361.18 g/mol | [1] |

| Boiling Point | 451.1 ± 45.0 °C (Predicted) | [1] |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. Further experimental investigation is required to determine the precise values for these and other key parameters such as melting point, solubility in various solvents, acid dissociation constant (pKa), and the partition coefficient (LogP).

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies can be applied.

General Synthesis and Purification Workflow

A potential synthetic route for this compound would likely involve the reaction of a suitably substituted benzoic acid or its ester derivative with morpholine. A generalized workflow for such a synthesis and subsequent purification is depicted below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Mandatory Visualizations

Currently, there is no publicly available information regarding any signaling pathways, specific experimental workflows, or logical relationships involving this compound. As a result, the creation of relevant diagrams using Graphviz is not possible at this time. Further research into the biological activity and mechanism of action of this compound is required to facilitate such visualizations.

Conclusion

This technical guide consolidates the currently available, albeit limited, physicochemical information for this compound. The provided data consists primarily of predicted values, highlighting a significant gap in the experimental characterization of this compound. Researchers and drug development professionals are encouraged to undertake further experimental studies to determine the key physicochemical properties, which are essential for a comprehensive understanding of its potential applications. The absence of biological activity data also prevents the elucidation of its role in any signaling pathways. As new research emerges, this guide will be updated to reflect a more complete profile of this compound.

References

Ethyl 5-iodo-2-morpholinobenzoate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-iodo-2-morpholinobenzoate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway, presents key physicochemical properties of a closely related precursor, and offers detailed experimental protocols for analogous reactions.

Molecular Structure and CAS Number

As of the latest data, a specific CAS number for this compound has not been assigned in major chemical databases. The molecular structure consists of a benzoate core, substituted with an ethyl ester group, a morpholine ring at the 2-position, and an iodine atom at the 5-position.

Molecular Formula: C₁₃H₁₆INO₃ Molecular Weight: 377.18 g/mol Canonical SMILES: CCOC(=O)C1=C(C=C(I)C=C1)N2CCOCC2

Physicochemical Data

| Property | Value (for Ethyl 2-morpholinobenzoate) | Predicted Value (for this compound) |

| CAS Number | 192817-79-1[1] | Not Assigned |

| Molecular Formula | C₁₃H₁₇NO₃ | C₁₃H₁₆INO₃ |

| Molecular Weight | 235.28 g/mol [1] | 377.18 g/mol |

| Appearance | - | Likely a solid at room temperature |

| Boiling Point | - | Expected to be significantly higher than the precursor |

| Melting Point | - | Expected to be higher than the precursor |

| Solubility | - | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |

Proposed Synthetic Pathway

A plausible two-step synthesis for this compound is proposed, starting from commercially available reagents. The pathway involves a Buchwald-Hartwig amination followed by an electrophilic iodination.

References

The Strategic Role of Ethyl 5-iodo-2-morpholinobenzoate as a Key Chemical Intermediate in Pharmaceutical Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel drug candidates. This technical guide delves into the core functionalities of Ethyl 5-iodo-2-morpholinobenzoate, a key building block whose strategic importance is increasingly recognized in the synthesis of complex heterocyclic compounds, particularly those with potential as kinase inhibitors.

Core Chemical Properties

This compound is a polysubstituted benzene derivative featuring an ethyl ester, a morpholine ring, and an iodine atom. This unique combination of functional groups makes it a highly valuable intermediate for medicinal chemists. The presence of the iodine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The morpholine moiety is a common feature in many bioactive molecules, often contributing to improved physicochemical properties such as solubility and metabolic stability.[1] The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification.

| Property | Value |

| Molecular Formula | C₁₃H₁₆INO₃ |

| Molecular Weight | 377.18 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) |

Proposed Synthetic Pathway

A robust and efficient synthesis of this compound is crucial for its application as a chemical intermediate. A plausible and commonly employed three-step synthetic route is outlined below, starting from the readily available Ethyl 2-aminobenzoate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-iodobenzoate

This step involves the electrophilic iodination of the aromatic ring of Ethyl 2-aminobenzoate. A common method for this transformation is the use of molecular iodine in the presence of an oxidizing agent.

Protocol: To a solution of Ethyl 2-aminobenzoate (1 equivalent) in a suitable solvent such as acetic acid, is added molecular iodine (I₂) (1-1.2 equivalents). An oxidizing agent, for instance, hydrogen peroxide (H₂O₂) or nitric acid, is then added dropwise at a controlled temperature, typically ranging from room temperature to 50°C.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product, Ethyl 2-amino-5-iodobenzoate, is then isolated by filtration or extraction and can be purified by recrystallization.

Step 2: Synthesis of this compound via C-N Coupling

The final step involves the coupling of Ethyl 2-amino-5-iodobenzoate with morpholine. This can be achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being two prominent methods.

Buchwald-Hartwig Amination Protocol: In a reaction vessel, Ethyl 2-amino-5-iodobenzoate (1 equivalent), morpholine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2 equivalents) are combined in an inert solvent such as toluene or dioxane.[3][4] The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80 to 120°C until the reaction is complete as indicated by TLC or LC-MS analysis. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound.

Caption: Simplified Buchwald-Hartwig amination cycle.

Ullmann Condensation Protocol: Alternatively, the Ullmann condensation can be employed. This reaction typically involves heating Ethyl 2-amino-5-iodobenzoate (1 equivalent) with morpholine (1.5-2 equivalents) in the presence of a copper catalyst (e.g., CuI, 10-20 mol%), often with a ligand such as L-proline or a diamine, and a base like potassium carbonate in a high-boiling polar solvent like DMF or DMSO.[5] The reaction temperatures are generally higher than those for the Buchwald-Hartwig reaction, often in the range of 120-160°C. Workup and purification procedures are similar to those described for the Buchwald-Hartwig amination.

Role as a Chemical Intermediate in Kinase Inhibitor Synthesis

The 2-morpholinobenzoate scaffold is a key structural motif in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, the development of kinase inhibitors is a major focus of modern drug discovery.

This compound serves as a versatile intermediate for the synthesis of such inhibitors. The iodine atom at the 5-position can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce a wide array of substituents. This allows for the systematic exploration of the chemical space around the 2-morpholinobenzoate core to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

A notable example of a kinase inhibitor containing a related 2-morpholino-s-triazine scaffold is ZSTK474, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[7][8][9] While the direct synthesis of ZSTK474 from this compound is not explicitly documented, the structural similarity highlights the potential of this intermediate in the synthesis of analogous PI3K inhibitors and other kinase-targeted therapeutics. The morpholine group in these inhibitors often forms critical hydrogen bond interactions within the ATP-binding pocket of the kinase.

Caption: Logical flow from the intermediate to a kinase inhibitor.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the presence of multiple reactive sites make it an ideal scaffold for the construction of complex molecular architectures. The demonstrated importance of the 2-morpholinobenzoate core in kinase inhibitors underscores the value of this intermediate in the development of next-generation therapeutics for a range of diseases. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising avenue for future research.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Synthetic Utility of Ethyl 5-iodo-2-morpholinobenzoate: A Guide for Organic Chemists

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-iodo-2-morpholinobenzoate is a versatile building block in modern organic synthesis, particularly in the construction of complex aromatic systems. Its unique substitution pattern, featuring an electron-donating morpholino group, an electron-withdrawing ethyl ester, and a reactive iodo group, makes it a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its potential applications, supported by generalized experimental protocols and mechanistic insights.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the aromatic ring of this compound makes it an excellent substrate for several key palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical and materials science.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[2] this compound, as an aryl iodide, is expected to readily participate in this reaction to form biaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Temperature | 80-120 °C |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a suitable solvent (e.g., toluene/water 4:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science.[4] this compound is an ideal substrate for this transformation.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Alkyne | Terminal alkynes |

| Temperature | Room Temperature to 80 °C |

Experimental Protocol: Generalized Sonogashira Coupling

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), a copper co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine, 3.0 equiv) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[6] this compound can be coupled with a wide range of primary and secondary amines.

Table 3: Common Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Amine | Primary amines, Secondary amines, Anilines |

| Temperature | 80-120 °C |

Experimental Protocol: Generalized Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.08 equiv), and a base (e.g., NaOt-Bu, 1.4 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of this compound

While not commercially available from all suppliers, this compound can be synthesized through a multi-step sequence starting from readily available materials. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-iodobenzoate

To a solution of 2-aminobenzoic acid in a suitable solvent such as acetic acid, a source of iodine (e.g., N-iodosuccinimide) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material. The reaction mixture is then poured into water, and the precipitate is collected by filtration, washed with water, and dried to afford 2-amino-5-iodobenzoic acid. Subsequent esterification using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions, followed by an aqueous workup, yields Ethyl 2-amino-5-iodobenzoate.

Experimental Protocol: Synthesis of this compound

Ethyl 2-amino-5-iodobenzoate can be subjected to a Buchwald-Hartwig N-arylation with morpholine. A mixture of Ethyl 2-amino-5-iodobenzoate, morpholine, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent is heated under an inert atmosphere. After completion, the reaction is worked up and the product is purified by chromatography.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular architectures. This guide provides a foundational understanding of its potential applications and offers generalized protocols to facilitate its use in research and development. The strategic incorporation of this intermediate can significantly streamline synthetic routes towards novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the C-I Bond in Ethyl 5-iodo-2-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-iodo-2-morpholinobenzoate is a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The presence of a carbon-iodine (C-I) bond on the aromatic ring is a key feature, rendering the molecule highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this specific molecule, offering insights into its behavior in key transformations, detailed experimental protocols, and a quantitative analysis of its reactivity.

The strategic positioning of the iodo group at the 5-position, coupled with the electronic influence of the ortho-morpholino and para-ester functionalities, dictates the reactivity of the C-I bond. The electron-donating morpholino group and the electron-withdrawing ethyl ester group create a unique electronic environment that influences the oxidative addition step in palladium-catalyzed cycles. This guide will delve into the practical aspects of harnessing this reactivity for molecular diversification.

Core Reactivity: The Carbon-Iodine Bond

The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in palladium-catalyzed cross-coupling reactions. This high reactivity stems from its lower bond dissociation energy, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in many cross-coupling catalytic cycles.

Bond Dissociation Energy

The bond dissociation energy (BDE) is a critical parameter for quantitatively understanding the reactivity of the C-I bond. For a typical aryl-iodine bond, the BDE is approximately 65 kcal/mol. This is significantly lower than that of aryl-bromine (around 81 kcal/mol) and aryl-chlorine (around 96 kcal/mol) bonds. This lower energy barrier for cleavage is a primary reason for the high reactivity of aryl iodides in cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound serves as a versatile handle for the introduction of a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and are extensively used in drug discovery and development. Below are detailed discussions and representative protocols for the most common and impactful of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. The reaction of this compound with various arylboronic acids or their esters allows for the synthesis of a diverse range of biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl iodide is as follows:

| Component | Amount | Molar Equiv. |

| This compound | 1.0 mmol | 1.0 |

| Arylboronic Acid | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |

| K₂CO₃ | 2.0 mmol | 2.0 |

| Toluene/Ethanol/Water | 10 mL | - |

-

Procedure: To a flask containing this compound and the arylboronic acid, the solvent system, base, and palladium catalyst are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides. For this compound, this reaction allows for the introduction of a variety of primary and secondary amines at the 5-position, a crucial transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol:

A representative protocol for the Buchwald-Hartwig amination of an aryl iodide is provided below:

| Component | Amount | Molar Equiv. |

| This compound | 1.0 mmol | 1.0 |

| Amine | 1.2 mmol | 1.2 |

| Pd₂(dba)₃ | 0.02 mmol | 0.02 |

| Xantphos | 0.04 mmol | 0.04 |

| NaOtBu | 1.4 mmol | 1.4 |

| Toluene | 10 mL | - |

-

Procedure: In a glovebox, a flask is charged with the palladium precursor, ligand, and base. The aryl iodide and amine are then added, followed by the solvent. The reaction vessel is sealed and heated at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination

Catalytic cycle overview for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs. These structures are important in materials science and as precursors for more complex molecular architectures.

Experimental Protocol:

A typical procedure for the Sonogashira coupling of an aryl iodide is as follows:

| Component | Amount | Molar Equiv. |

| This compound | 1.0 mmol | 1.0 |

| Terminal Alkyne | 1.5 mmol | 1.5 |

| PdCl₂(PPh₃)₂ | 0.02 mmol | 0.02 |

| CuI | 0.04 mmol | 0.04 |

| Triethylamine | 3.0 mmol | 3.0 |

| THF | 10 mL | - |

-

Procedure: To a solution of this compound and the terminal alkyne in THF, the palladium catalyst, copper(I) iodide, and triethylamine are added. The reaction is stirred at room temperature to 50 °C for 2-8 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Experimental Workflow for Sonogashira Coupling

A typical workflow for a Sonogashira coupling experiment.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Experimental Protocol:

A general protocol for the Heck reaction of an aryl iodide is as follows:

| Component | Amount | Molar Equiv. |

| This compound | 1.0 mmol | 1.0 |

| Alkene (e.g., Ethyl Acrylate) | 1.5 mmol | 1.5 |

| Pd(OAc)₂ | 0.02 mmol | 0.02 |

| P(o-tolyl)₃ | 0.04 mmol | 0.04 |

| Triethylamine | 2.0 mmol | 2.0 |

| DMF | 10 mL | - |

-

Procedure: A mixture of this compound, the alkene, palladium acetate, the phosphine ligand, and triethylamine in DMF is heated at 80-120 °C for 6-24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Logical Flow of the Heck Reaction

Key steps in the Heck reaction mechanism.

Conclusion

The C-I bond in this compound is a highly reactive and synthetically valuable functional group. Its propensity to undergo oxidative addition to palladium(0) catalysts makes it an excellent substrate for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The electronic push from the ortho-morpholino group and pull from the para-ester group create a unique electronic environment that can be strategically exploited. This guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for leveraging the reactivity of this important building block in the synthesis of novel and complex molecules. The provided experimental conditions serve as a starting point, and optimization may be necessary depending on the specific coupling partners and desired outcomes.

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-iodo-2-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 5-iodo-2-morpholinobenzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide leverages spectral data from analogous compounds and established synthetic methodologies to provide a reliable reference for researchers.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₃H₁₆INO₃ Molecular Weight: 361.18 g/mol CAS Number: 1131587-28-4

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the analysis of structurally similar compounds, including ethyl benzoate, 2-aminobenzoates, and various substituted aromatic systems.

Predicted ¹H NMR (400 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | Ar-H (H-6) |

| ~7.5 - 7.6 | dd | 1H | Ar-H (H-4) |

| ~6.8 - 6.9 | d | 1H | Ar-H (H-3) |

| 4.35 | q | 2H | -OCH₂CH₃ |

| ~3.8 - 3.9 | t | 4H | Morpholine (-N(CH₂)₂) |

| ~3.0 - 3.1 | t | 4H | Morpholine (-O(CH₂)₂) |

| 1.38 | t | 3H | -OCH₂CH₃ |

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR (100 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~152 | Ar-C (C-2) |

| ~142 | Ar-C (C-4) |

| ~138 | Ar-C (C-6) |

| ~120 | Ar-C (C-3) |

| ~118 | Ar-C (C-1) |

| ~85 | Ar-C (C-5) |

| ~67 | Morpholine (-O(CH₂)₂) |

| ~61 | -OCH₂CH₃ |

| ~52 | Morpholine (-N(CH₂)₂) |

| ~14 | -OCH₂CH₃ |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1590, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1120 | Strong | C-O-C stretch (morpholine) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~550 | Medium | C-I stretch |

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Interpretation |

| 361 | [M]⁺ (Molecular Ion) |

| 316 | [M - OCH₂CH₃]⁺ |

| 288 | [M - COOCH₂CH₃]⁺ |

| 234 | [M - I]⁺ |

| 178 | [M - I - C₄H₈O]⁺ |

Experimental Protocols

The synthesis of this compound can be plausibly achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for the formation of C-N bonds.[1][2]

A plausible synthetic route involves the reaction of ethyl 2-chloro-5-iodobenzoate with morpholine in the presence of a palladium catalyst and a suitable base.

Caption: Proposed synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloro-5-iodobenzoate (1.0 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a standard analytical workflow to ensure structural integrity and purity.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of predicted data and a robust synthetic strategy for this compound. Researchers can use this information as a starting point for their own experimental work. It is recommended that all experimental procedures be carried out by qualified personnel in a properly equipped laboratory.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 5-iodo-2-morpholinobenzoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of Ethyl 5-iodo-2-morpholinobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document serves as a detailed framework for researchers to generate crucial data for process development, formulation, and regulatory filings. The guide outlines standardized experimental protocols for determining solubility in a range of common organic solvents and for assessing stability under various stress conditions as mandated by ICH guidelines. The methodologies are presented with clarity to ensure reproducibility. Furthermore, this guide includes templates for data presentation and visual workflows to aid in the systematic evaluation of this compound.

Introduction

This compound is a substituted benzoic acid ester with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization. Solubility data is critical for designing efficient synthetic routes, purification strategies, and for the development of suitable formulations. Stability profiling is essential to ensure the integrity and shelf-life of the active pharmaceutical ingredient (API) and its formulated products, as degradation can lead to loss of potency and the formation of potentially harmful impurities.

This guide presents standardized protocols for determining the equilibrium solubility of this compound in a variety of common laboratory solvents. It also details the procedures for conducting forced degradation studies to understand its intrinsic stability and to identify potential degradation pathways. These studies are fundamental for the development of stability-indicating analytical methods, a regulatory requirement for new drug substances.[1][2][3]

Solubility Assessment

The solubility of a compound is a critical parameter that influences its bioavailability and processability. The following section outlines a protocol for determining the solubility of this compound in common organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.[4][5][6]

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Toluene, n-Heptane) of appropriate purity

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or g/L.

-

Repeat the experiment at different temperatures if the temperature dependency of solubility is of interest.

-

Data Presentation: Solubility of this compound

The following table serves as a template for presenting the determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | [Insert Data] |

| Ethanol | 25 | [Insert Data] |

| Isopropanol | 25 | [Insert Data] |

| Acetone | 25 | [Insert Data] |

| Ethyl Acetate | 25 | [Insert Data] |

| Dichloromethane | 25 | [Insert Data] |

| Acetonitrile | 25 | [Insert Data] |

| Toluene | 25 | [Insert Data] |

| n-Heptane | 25 | [Insert Data] |

| Water | 25 | [Insert Data] |

Visual Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial for identifying degradation products and establishing a retest period or shelf life for a drug substance. Forced degradation studies, or stress testing, are conducted to accelerate the degradation of the compound under more severe conditions than those used for long-term stability studies.[2][7][8]

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress. A stability-indicating HPLC method is required to separate the parent compound from any degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis. The ester linkage in this compound is susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

Photolytic Degradation (Solid State and Solution): Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all formed degradation products.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification. An MS detector can provide molecular weight information for the degradants.

-

Data Presentation: Forced Degradation of this compound

The following table serves as a template for presenting the results of the forced degradation studies.

| Stress Condition | Duration | Assay of this compound (%) | Number of Degradants | Major Degradant (RT, % Area) |

| 0.1 N HCl (60°C) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 N NaOH (RT) | 8 h | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ (RT) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (70°C) | 7 days | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic | 1.2 million lux h | [Insert Data] | [Insert Data] | [Insert Data] |

Potential Degradation Pathway

Based on the structure of this compound, a potential primary degradation pathway is the hydrolysis of the ethyl ester to form 5-iodo-2-morpholinobenzoic acid.

Caption: Potential Hydrolytic Degradation Pathway.

Visual Workflow for Stability Testing

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and data presentation templates are designed to assist researchers in generating high-quality, reproducible data that is essential for informed decision-making in the drug development process. Adherence to these standardized methodologies will ensure that the physicochemical properties of this compound are well-characterized, facilitating its successful application in pharmaceutical research and development.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. editverse.com [editverse.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. scribd.com [scribd.com]

Methodological & Application

detailed experimental protocol for synthesizing Ethyl 5-iodo-2-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl 5-iodo-2-morpholinobenzoate. The synthesis is a two-step process commencing with the preparation of the key intermediate, Ethyl 2-chloro-5-iodobenzoate, followed by a palladium-catalyzed Buchwald-Hartwig amination with morpholine. This protocol includes detailed methodologies, reagent quantities, reaction conditions, and purification procedures. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodo-substituent allows for further functionalization via cross-coupling reactions, while the morpholino group can impart desirable physicochemical properties such as improved solubility and metabolic stability. The following protocol outlines a reliable method for the preparation of this compound in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloro-5-iodobenzoate

This procedure is adapted from patent literature describing a Sandmeyer-type reaction.

Materials:

-

Ethyl 2-amino-5-iodobenzoate

-

Hydrochloric acid (36%)

-

Cuprous chloride (CuCl)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

In a three-necked flask, prepare a solution of hydrochloric acid and water.

-

To this acidic solution, add cuprous chloride with stirring at 25 °C.

-

In a separate vessel, prepare an aqueous solution of sodium nitrite.

-

Cool the cuprous chloride solution and slowly add the sodium nitrite solution dropwise to a solution of Ethyl 2-amino-5-iodobenzoate, maintaining the temperature to form the diazonium salt.

-

Slowly add the prepared diazonium salt solution to the acidic cuprous chloride solution. The addition time should be controlled over approximately 1.5 hours at 25 °C.

-

After the addition is complete, continue stirring for another 1.5 hours.

-

Warm the reaction mixture to 45 °C and stir for 6 hours.

-

After cooling to room temperature, add dichloromethane to the reaction mixture and stir for 30 minutes.

-

Separate the organic layer.

-

Remove the solvent from the organic layer by distillation to yield the crude product, Ethyl 2-chloro-5-iodobenzoate. The product can be used in the next step with or without further purification.

Part 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[1]

Materials:

-

Ethyl 2-chloro-5-iodobenzoate

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

-

Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes.

-

To this mixture, add Ethyl 2-chloro-5-iodobenzoate (1.0 equivalent) and morpholine (1.5 equivalents).

-

Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| Ethyl 2-chloro-5-iodobenzoate | Ethyl 2-amino-5-iodobenzoate | HCl, CuCl, NaNO₂ | Water | ~92 | >95 |

| This compound | Ethyl 2-chloro-5-iodobenzoate | Morpholine, Pd(dba)₂, XPhos, NaOt-Bu | Toluene | 60-88¹ | >98 |

¹Yield is estimated based on typical Buchwald-Hartwig amination reactions of similar substrates.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 5-iodo-2-morpholinobenzoate

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] For drug development professionals, the Sonogashira coupling offers a robust method for the derivatization of functionalized aromatic scaffolds such as Ethyl 5-iodo-2-morpholinobenzoate, enabling the introduction of diverse alkynyl moieties to explore structure-activity relationships.

This compound is an attractive substrate for Sonogashira coupling due to the presence of a reactive aryl iodide bond. The electron-donating morpholino group and the electron-withdrawing ethyl ester group can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields and purity. These application notes provide an overview of potential protocols, key reaction parameters, and experimental workflows for the successful Sonogashira coupling of this substrate.

Key Reaction Parameters

Successful Sonogashira coupling of this compound with various terminal alkynes is dependent on the careful selection of several key parameters:

-

Catalyst System: The choice of palladium catalyst and ligand is critical. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity, particularly for more challenging substrates.[4]

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] However, copper-free protocols have been developed to avoid potential issues such as the formation of homocoupled alkyne byproducts (Glaser coupling).[6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in copper-free systems.[6]

-

Solvent: The reaction is often carried out in a solvent that can also act as the base, such as triethylamine. Other common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[2][6]

-

Temperature: Sonogashira couplings are known for proceeding under mild conditions, often at room temperature.[2] However, for less reactive substrates or to increase reaction rates, moderate heating may be necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | 2 - 6 | 85 - 95 | General Protocol |

| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | 4 - 8 | 80 - 90 | General Protocol |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 12 - 24 | 75 - 90 | Copper-Free |

| [PdCl(IPr)]₂ / CuI | Et₃N | DMF | 60 | 3 - 6 | 90 - 98 | NHC Ligand |

Experimental Protocols

Protocol 1: Classic Sonogashira Coupling (with Copper Co-catalyst)

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne using a palladium-copper catalyst system.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Add anhydrous THF or DMF as the solvent, followed by the amine base (e.g., Et₃N, 3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

-

Upon completion, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesirable side reactions or when coupling sensitive substrates.

Materials:

-

This compound

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (1-5 mol%)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 2.2 mol%).

-

Add the anhydrous solvent (e.g., Dioxane) and stir for 10-15 minutes to allow for pre-formation of the active catalyst complex.

-

Add this compound (1 equivalent), the base (e.g., K₂CO₃, 2 equivalents), and the terminal alkyne (1.2 equivalents).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final product.

Visualizations

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols: Functionalization of the Aromatic Ring of Ethyl 5-iodo-2-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the C-I bond on the aromatic ring of Ethyl 5-iodo-2-morpholinobenzoate. This compound serves as a versatile building block in medicinal chemistry and materials science. The primary focus is on three widely applicable and robust palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods allow for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse compound libraries for screening and development.

Introduction to the Functionalization of this compound

The presence of an iodo group on the aromatic ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The electron-donating morpholino group and the electron-withdrawing ethyl ester group can influence the reactivity of the C-I bond. The protocols provided herein are based on established methods for aryl iodides and should serve as a strong starting point for the successful functionalization of this specific substrate. Optimization of the reaction conditions may be necessary to achieve the highest yields for specific coupling partners.

Key Functionalization Reactions

Three key palladium-catalyzed cross-coupling reactions are detailed below, providing access to a wide array of derivatives.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Vinyl Derivatives

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] This reaction is instrumental in synthesizing biaryl and vinyl-substituted compounds. For this compound, this allows for the introduction of various substituted and unsubstituted aryl and vinyl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl- or vinylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or a combination of Pd(OAc)₂ (0.02-0.05 equiv.) and a suitable ligand like SPhos or XPhos (0.04-0.10 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/vinyl-2-morpholinobenzoate derivative.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 80-92 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O | 85 | 16 | 75-88 |

| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 70-85 |

Note: Yields are estimated based on general literature for similar aryl iodides and may require optimization for this specific substrate.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly valuable for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-6 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2-morpholinobenzoate derivative.[4]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | RT | 3 | 90-98 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2.5) | DMF | 50 | 2 | 88-96 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | 40 | 4 | 85-95 |

| Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | TEA (2) | DMF | RT | 6 | 80-90 |

Note: Yields are estimated based on general literature for similar aryl iodides and may require optimization for this specific substrate.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.[4] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 0.02-0.10 equiv.) to a dry Schlenk tube. Add this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.4-2.0 equiv.).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the necessary time (4-24 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-morpholinobenzoate derivative.[5]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-95 |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75-90 |

| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 82-96 |

| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 90 | 12 | 85-97 |

Note: Yields are estimated based on general literature for similar aryl iodides and may require optimization for this specific substrate.[5]

Visualized Reaction Pathways and Workflow

Reaction Schemes

Caption: Suzuki-Miyaura Coupling Scheme.

Caption: Sonogashira Coupling Scheme.

Caption: Buchwald-Hartwig Amination Scheme.

General Experimental Workflow

Caption: General Cross-Coupling Workflow.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where specified.

-

Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.

-

Solvents should be appropriately dried and degassed as required by the specific protocol.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods offer a powerful toolkit for the synthesis of a diverse range of derivatives, which is of significant interest to researchers in drug discovery and materials science. While the provided conditions are robust, substrate-specific optimization may be beneficial to maximize yields and purity.

References

- 1. mdpi.com [mdpi.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-iodo-2-morpholinobenzoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-iodo-2-morpholinobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This typically involves the reaction of an aryl halide, such as Ethyl 2,5-diiodobenzoate or Ethyl 2-bromo-5-iodobenzoate, with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors, including inefficient catalyst activation, catalyst inhibition by iodide, suboptimal reaction conditions (temperature, solvent, base), or the presence of impurities in the starting materials.[2] A thorough troubleshooting guide is provided below to address these specific issues.

Q3: A significant amount of a byproduct, 2-morpholinobenzoic acid, is forming. Why is this happening and how can I prevent it?

A3: The formation of 2-morpholinobenzoic acid is likely due to the hydrolysis of the ethyl ester group under the basic reaction conditions of the Buchwald-Hartwig amination.[3][4][5] To minimize this side reaction, consider using a weaker base, lowering the reaction temperature, or reducing the reaction time. Careful selection of the base is crucial, as strong bases like sodium tert-butoxide can promote ester hydrolysis.[6]

Q4: What are the recommended purification techniques for this compound?